molecular formula C22H23N3O5S B11608279 (7Z)-7-(4-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(4-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11608279
M. Wt: 441.5 g/mol
InChI Key: NOEYPZMMNCXYQX-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolo[3,2-a][1,3,5]triazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a][1,3,5]triazine core, followed by the introduction of the methoxyphenyl and trimethoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: stands out due to its unique thiazolo[3,2-a][1,3,5]triazine core and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties.

(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE in various fields of research and its potential for future applications

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

(7Z)-7-[(4-methoxyphenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H23N3O5S/c1-27-16-7-5-14(6-8-16)9-19-21(26)25-13-24(12-23-22(25)31-19)15-10-17(28-2)20(30-4)18(11-15)29-3/h5-11H,12-13H2,1-4H3/b19-9-

InChI Key

NOEYPZMMNCXYQX-OCKHKDLRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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